Home > Products > Screening Compounds P86265 > 7-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline
7-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline - 2549064-82-4

7-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline

Catalog Number: EVT-6585902
CAS Number: 2549064-82-4
Molecular Formula: C24H32FN5O
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

  • Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor. It demonstrated efficacy in preclinical models of migraine, exhibiting favorable intranasal bioavailability in rabbits. []

4-(3-chloro-2-fluoro-anilino)-7-methoxy-6-[[1-(n-methylcarbamoylmethyl)-piperidin-4-yl]oxy]quinazoline

  • Compound Description: This compound, along with its difumarate salt, is disclosed as a potential anti-cancer agent with activity against hyperproliferative disorders. [, ] Several processes for its preparation and the intermediates involved are also described. [, ]

N-(2-fluoro-4-{[2-({[4-(4-methylpiperazin-1-yl)piperidin-1-yl]carbonyl}amino)pyridin-4-yl]oxy}phenyl)-N′-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide & 4-(3-chloro-4-{[(cyclopropylamino)carbonyl]amino}phenoxy)-7-methoxy-6-quinolinecarboxamide

  • Compound Description: These two compounds are proposed for combined use in anti-tumor therapies due to their inhibitory effects on various kinases. [] The specific kinases targeted and their detailed mechanism of action are not elaborated upon.

4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline maleate

  • Compound Description: This quinazoline derivative, specifically its maleate salt in crystalline form A, displays antiangiogenic properties. [] It's characterized by a distinct X-ray powder diffraction pattern.

Cediranib (4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(1-pyrrolidinyl)propoxy]quinazoline)

  • Compound Description: Cediranib is a potent vascular endothelial growth factor (VEGF) tyrosine kinase inhibitor (TKI) currently being investigated for treating colorectal cancer and recurrent glioblastoma. [] Its metabolic pathways, primarily involving N-oxidation, di- and trioxidations, and pyrrolidine N+-glucuronidation, have been studied extensively in various species.

[18F]Fluoropyridine–Candesartan

  • Compound Description: This compound is a novel positron emission tomography (PET) tracer designed for imaging the angiotensin II type-1 receptor (AT1R). [] It's synthesized via click chemistry and demonstrates high specificity for AT1R in both in vitro and ex vivo settings.

Series of Pyrazolo[4,3-h]quinazoline Derivatives

  • Compound Description: These novel compounds exhibit inhibitory activity against dysregulated protein kinase PIM-1, PIM-2, and PIM-3. [] They hold potential for treating various cancers, cell proliferative disorders, and immune cell-associated diseases.

Properties

CAS Number

2549064-82-4

Product Name

7-fluoro-4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]quinazoline

IUPAC Name

7-fluoro-4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinazoline

Molecular Formula

C24H32FN5O

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C24H32FN5O/c1-19(2)29-14-12-28(13-15-29)9-3-4-16-31-21-7-10-30(11-8-21)24-22-6-5-20(25)17-23(22)26-18-27-24/h5-6,17-19,21H,7-16H2,1-2H3

InChI Key

PPQFCNUAOVOHHV-UHFFFAOYSA-N

SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.